molecular formula C11H18ClNO3 B3373940 Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate CAS No. 1016784-14-7

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate

Cat. No.: B3373940
CAS No.: 1016784-14-7
M. Wt: 247.72 g/mol
InChI Key: RVXRWTIRJZHIJP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate is a piperidine-based ester featuring a 2-chloropropanoyl group at the 1-position and an ethyl carboxylate moiety at the 3-position.

Properties

IUPAC Name

ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-3-16-11(15)9-5-4-6-13(7-9)10(14)8(2)12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRWTIRJZHIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chloropropanoyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: Piperidine is reacted with chloropropanoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-chloropropanoyl)piperidine.

    Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields the corresponding amide.

    Hydrolysis: The major product is 1-(2-chloropropanoyl)piperidine-3-carboxylic acid.

    Reduction: The major product is the corresponding alcohol, 1-(2-chloropropanol)piperidine-3-carboxylate.

Scientific Research Applications

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active compound in the body. The molecular targets and pathways involved vary depending on the specific derivative and its intended use. Generally, piperidine derivatives are known to interact with various receptors and enzymes in the body, influencing biological processes.

Comparison with Similar Compounds

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate

  • Structure: Features a 4-chlorophenylsulfonyl group at position 1 instead of 2-chloropropanoyl.
  • Synthesis : Produced via sulfonylation of ethyl piperidine-3-carboxylate with 4-chlorobenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) .
  • Key Differences :
    • Reactivity : The sulfonyl group is a strong electron-withdrawing moiety, increasing stability but reducing nucleophilic susceptibility compared to the acyl group in the target compound.
    • Biological Implications : Sulfonamides are often associated with antimicrobial or enzyme-inhibitory activity, whereas acyl derivatives may exhibit different pharmacokinetic profiles.

Ethyl 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate

  • Structure : Contains a bulky indole-2-carbonyl substituent at position 1.
  • Synthesis : Utilizes EDC/HOBt-mediated coupling of ethyl piperidine-3-carboxylate with indole carboxylic acid derivatives .
  • Applications: Demonstrated antiviral activity in alphavirus replication studies, suggesting structural versatility for drug design .

Ethyl 4-oxo-1-piperidinecarboxylate Derivatives

  • Structure : Includes a ketone group at position 4 (e.g., Ethyl 4-piperidone-3-carboxylate hydrochloride) .
  • Key Differences: Reactivity: The ketone enables further functionalization (e.g., imine formation), whereas the 2-chloropropanoyl group in the target compound offers electrophilic sites for nucleophilic substitution. Stability: Ketones are less reactive toward hydrolysis than chlorinated acyl groups.

Ethyl-N-methyl piperidine-3-carboxylate

  • Structure: Lacks the 2-chloropropanoyl group but includes an N-methyl substituent .
  • Key Differences :
    • Basicity : The N-methyl group reduces piperidine ring basicity, altering solubility and receptor-binding interactions.
    • Natural Occurrence : Identified as a volatile alkaloid in Caryota mitis, highlighting structural diversity in natural products .

Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate

  • Structure: Substituted with a 3-phenylpropanoyl group at position 1 and carboxylate at position 4 .
  • Synthesis: Likely synthesized via acylation with 3-phenylpropanoyl chloride, similar to the target compound’s hypothesized route.

Research Findings and Implications

  • Synthetic Flexibility : Piperidine-3-carboxylate derivatives are synthetically versatile, with substituents tailored via acylation, sulfonylation, or reductive amination .
  • Biological Relevance : Chlorinated acyl groups (as in the target compound) may enhance bioactivity by introducing electrophilic sites for covalent binding or improving metabolic stability .
  • Structural Trade-offs : Bulky substituents (e.g., indole) improve lipophilicity but may reduce solubility, whereas sulfonyl groups enhance stability at the cost of reactivity .

Biological Activity

Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is synthesized through the reaction of piperidine derivatives with chloropropanoyl chloride. The compound features a piperidine ring, an ethyl ester group, and a chloropropanoyl moiety, which contribute to its reactivity and biological activity. The synthesis typically involves substitution reactions, hydrolysis, and reduction processes that modify the functional groups present in the molecule.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing key biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : It exhibits binding affinity for specific receptors, potentially modulating neurotransmitter systems and influencing neurological functions.

Pharmacological Effects

Research indicates that this compound may have applications in treating conditions such as:

  • Neurological Disorders : Its interaction with dopamine receptors suggests potential use in neuroprotective therapies.
  • Inflammatory Diseases : The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating autoimmune conditions .

Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

  • Neuroprotective Studies : In animal models, compounds similar to this compound have demonstrated neuroprotective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These studies indicate that the compound may provide protective benefits through D3 dopamine receptor modulation .
  • Inflammation Models : In vivo studies have shown that derivatives of this compound can attenuate the production of pro-inflammatory cytokines like IL-1β and IL-6 when administered before inflammatory stimuli. This suggests a role in managing inflammatory responses in autoimmune diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 1-(2-bromopropanoyl)piperidine-3-carboxylateBromine instead of chlorineSimilar enzyme inhibition but potentially different receptor interactions
Ethyl 1-(2-chloropropanoyl)pyrrolidine-3-carboxylatePyrrolidine ring instead of piperidineVarying effects on neurotransmitter systems
Ethyl 1-(2-chloropropanoyl)piperazine-3-carboxylatePiperazine ring structureDifferent pharmacokinetic properties

Case Studies

Several case studies have been documented regarding the biological effects of this class of compounds:

  • Case Study 1 : A study investigating the neuroprotective effects in mice showed that administration of a related piperidine derivative significantly reduced neurodegeneration markers following MPTP exposure. This highlights the potential therapeutic applications for Parkinson's disease .
  • Case Study 2 : In models of autoimmune encephalomyelitis (EAE), treatment with compounds similar to this compound resulted in delayed disease onset and reduced severity, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate
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Ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate

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